![molecular formula C22H19NO4 B4407180 3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4407180.png)
3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate
Descripción general
Descripción
3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.43 g/mol.
Mecanismo De Acción
The mechanism of action of 3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate is not fully understood. However, it is believed to exert its anti-cancer properties by inducing apoptosis in cancer cells. It may also inhibit the activity of enzymes involved in the pathogenesis of Alzheimer's disease by binding to their active sites and preventing substrate binding.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It has also been found to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) in LPS-stimulated macrophages. Additionally, it has been found to decrease the activity of acetylcholinesterase and butyrylcholinesterase in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate is its potential as a multi-target drug for the treatment of various diseases. It has been found to have anti-cancer, anti-inflammatory, antibacterial, and anti-Alzheimer's properties. Additionally, it has been found to be relatively non-toxic in vitro. However, one of the limitations of this compound is its low solubility in water, which may limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of 3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate. One direction is the optimization of its synthesis method to increase yield and purity. Another direction is the study of its in vivo pharmacokinetics and toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases should be explored.
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a multi-target drug for the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has been found to inhibit the proliferation of cancer cells. It has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, it has been studied for its antibacterial and anti-inflammatory properties.
Propiedades
IUPAC Name |
[3-[(4-phenylmethoxyphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-16(24)27-21-9-5-8-18(14-21)22(25)23-19-10-12-20(13-11-19)26-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMDBYFJUBBTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-bromo-6-ethoxy-4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4407102.png)
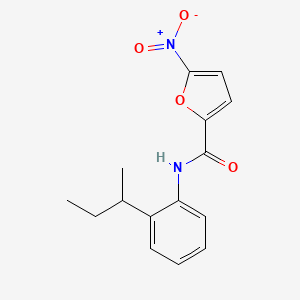
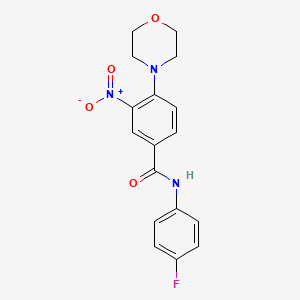
![1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4407119.png)
amine hydrochloride](/img/structure/B4407127.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}acetate](/img/structure/B4407128.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4407145.png)
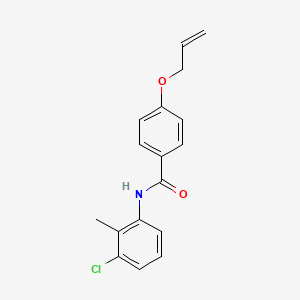
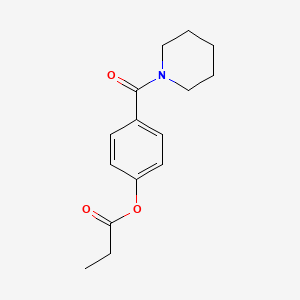
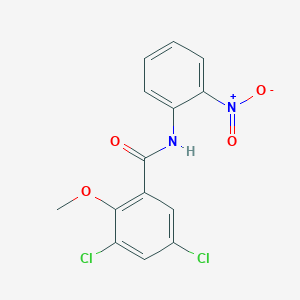
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide](/img/structure/B4407165.png)

![4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl propionate](/img/structure/B4407182.png)
![5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4407189.png)